molecular formula C11H15NO3S B1442015 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1301768-20-6

7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Cat. No.: B1442015
CAS No.: 1301768-20-6
M. Wt: 241.31 g/mol
InChI Key: OHOJJYXVXADGEG-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the RyR1 channel, where it enhances the binding affinity of Calstabin-1. This interaction helps in stabilizing the closed state of the RyR1 channels, thereby preventing muscle fatigue and reducing muscle damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the RyR1 channel affects calcium signaling pathways, which are crucial for muscle contraction and relaxation. This modulation can lead to improved muscle function and reduced muscle damage in conditions such as muscular dystrophy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the RyR1 channel and enhances the binding affinity of Calstabin-1, a protein that stabilizes the closed state of RyR1 channels. This binding prevents the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under inert atmosphere conditions at temperatures between 2-8°C . Long-term exposure to the compound has been observed to consistently reduce muscle fatigue and damage in exercised mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound significantly improves muscle function and reduces muscle damage . At higher doses, there may be toxic or adverse effects, although specific threshold levels and toxicities have not been extensively documented in the available literature.

Properties

IUPAC Name

7-methoxy-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8-5-9-6-10(15-2)3-4-11(9)16(13,14)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOJJYXVXADGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 2
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 3
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 4
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 5
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 6
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

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